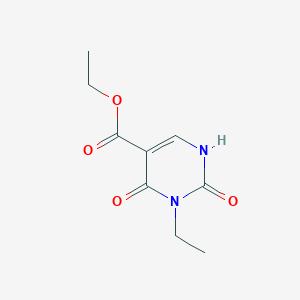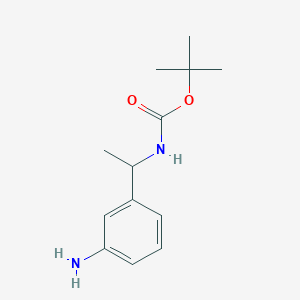
tert-Butyl (1-(3-aminophenyl)ethyl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives, such as tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, involves multistep processes starting from commercially available precursors. These methods often involve acylation, nucleophilic substitution, and reduction steps, achieving high yields and demonstrating the versatility and efficiency of synthetic strategies for such compounds (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure and crystallography of tert-butyl carbamate derivatives have been extensively studied. For example, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared and characterized, providing insights into its crystal structure which exhibits non-planar conformations and intermolecular hydrogen bonding, stabilizing the crystal packing (Kant et al., 2015).
Chemical Reactions and Properties
Tert-butyl carbamates undergo various chemical reactions, including directed lithiation, allowing for functionalization at specific positions on the molecule. These reactions enable the synthesis of a wide range of substituted products, highlighting the chemical versatility of tert-butyl carbamate derivatives (Smith et al., 2013).
Physical Properties Analysis
The physical properties of tert-butyl carbamates, such as solubility, melting point, and stability, are crucial for their handling and application in synthesis. These properties are influenced by the molecular structure, as detailed crystallographic studies reveal (Kant et al., 2015).
Chemical Properties Analysis
The chemical properties of tert-butyl carbamates, including reactivity with various reagents and under different conditions, are central to their utility in organic synthesis. Studies on silyl carbamates, for instance, explore chemoselective transformations, demonstrating the functional versatility and reactivity of carbamate groups (Sakaitani & Ohfune, 1990).
Wissenschaftliche Forschungsanwendungen
Environmental Biodegradation
- Biodegradation in Soil and Groundwater : Related compounds such as Ethyl tert-butyl ether (ETBE) have been studied for their biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE have been identified, with specific enzymes and genes facilitating this process. This knowledge is crucial for understanding the environmental fate and potential bioremediation strategies for related compounds like tert-Butyl (1-(3-aminophenyl)ethyl)carbamate (Thornton et al., 2020).
- Degradation Pathways and Microbial Activity : The microbial degradation of similar substances like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in subsurface environments has been extensively reviewed. Understanding these pathways provides insights into the biodegradation mechanisms that may apply to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, potentially aiding in environmental cleanup strategies (Schmidt et al., 2004).
Analytical and Environmental Aspects
- Analytical Techniques for Compound Detection : Analytical methods have been developed for detecting and quantifying related compounds like ethyl carbamate in various matrices, ranging from ng/L to mg/L. These methods, involving gas chromatography and high-performance liquid chromatography, are vital for monitoring the presence and concentrations of such compounds in the environment or products, potentially applicable to tert-Butyl (1-(3-aminophenyl)ethyl)carbamate (Weber & Sharypov, 2009).
- Environmental Fate and Behavior : Research on compounds like methyl tert-butyl ether (MTBE) provides insights into their environmental behavior, solubility in water, and resistance to biodegradation. Such studies are crucial for understanding the environmental impact and management strategies for related chemicals (Squillace et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKBDHFLADZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587632 | |
| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(3-aminophenyl)ethyl)carbamate | |
CAS RN |
180079-59-8 | |
| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

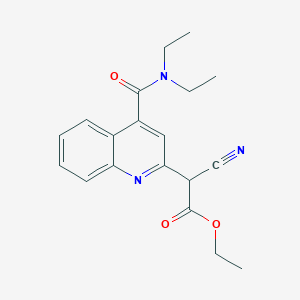
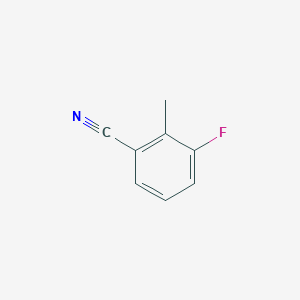
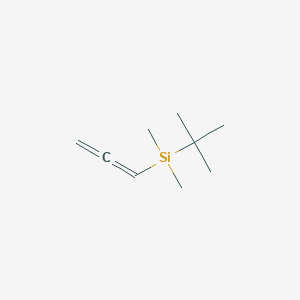
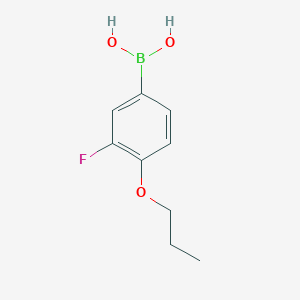
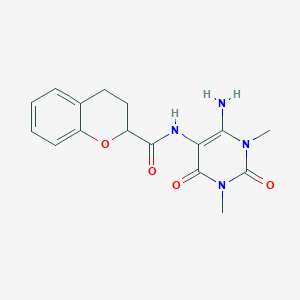
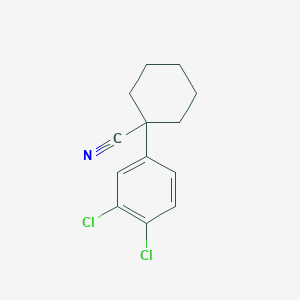
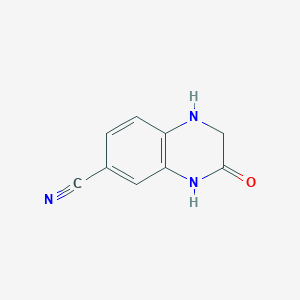
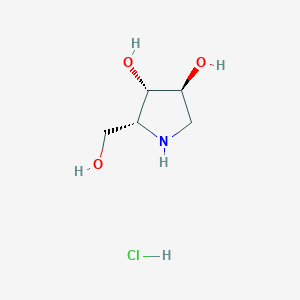
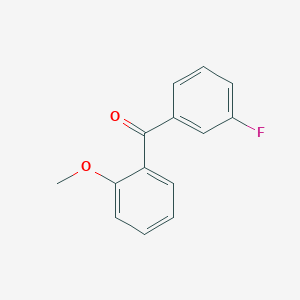
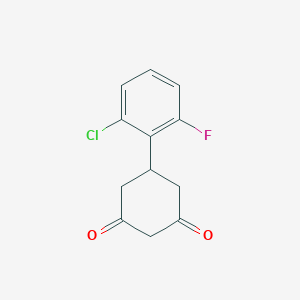
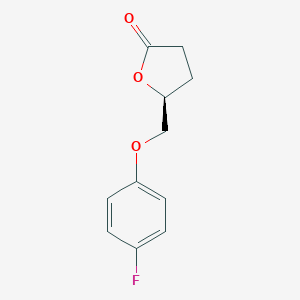
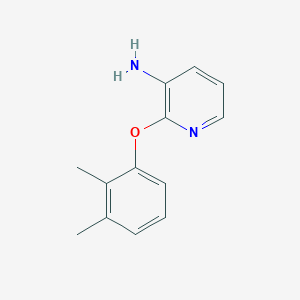
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
